![molecular formula C12H13Cl2NO2 B4673264 4-[(2,6-dichlorophenyl)acetyl]morpholine](/img/structure/B4673264.png)
4-[(2,6-dichlorophenyl)acetyl]morpholine
Overview
Description
“4-[(2,6-dichlorophenyl)acetyl]morpholine” is a chemical compound with the linear formula C11H12Cl2N2O2 . It is provided to early discovery researchers as part of a collection of rare and unique chemicals .
Synthesis Analysis
The synthesis of morpholines and their carbonyl-containing analogs can be achieved from 1,2-amino alcohols, aziridines, epoxides, and related compounds . Protodeboronation of pinacol boronic esters is also reported .Scientific Research Applications
Crystallography
The compound “4-[(2,6-dichlorophenyl)acetyl]morpholine” is structurally similar to a morpholine derivative that was synthesized and characterized in a crystallography study . The study provided valuable insights into the solid-state properties of the compound, which could be useful for potential applications .
Pharmacology
Morpholine derivatives, including those with dichlorophenyl groups, are often used in pharmacological research. They are part of a larger group of compounds known as diazines, which have a wide range of pharmacological applications .
Anticancer Research
Diazines, including morpholine derivatives, are reported to exhibit anticancer properties . They have been used in the modulation of myeloid leukemia, breast cancer, and idiopathic pulmonary fibrosis .
Antimicrobial and Antifungal Applications
Diazines are also reported to have antimicrobial and antifungal properties . This makes them valuable in the development of new treatments for various infections .
Cardiovascular Research
Diazines have been used as cardiovascular agents and antihypertensives . This suggests that morpholine derivatives could potentially be used in cardiovascular research .
Neuroprotection
Some diazines have shown potential for neuroprotection on retinal ganglion cells . This suggests that morpholine derivatives could potentially be used in neuroprotective research .
properties
IUPAC Name |
2-(2,6-dichlorophenyl)-1-morpholin-4-ylethanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13Cl2NO2/c13-10-2-1-3-11(14)9(10)8-12(16)15-4-6-17-7-5-15/h1-3H,4-8H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FPOTVFCAAPVXAO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)CC2=C(C=CC=C2Cl)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13Cl2NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.14 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2,6-Dichlorophenyl)-1-(morpholin-4-yl)ethanone |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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